molecular formula C22H17N3O3 B10977517 N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B10977517
M. Wt: 371.4 g/mol
InChI Key: VMBPZHNVHVCBSK-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 5-methylfuran in the presence of a Lewis acid catalyst like aluminum chloride.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be achieved by reacting the intermediate with isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, including its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide: Similar in structure but lacks the furan ring, which may affect its biological activity.

    N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological properties.

    N-(2-carbamoylphenyl)-2-(5-methylpyridin-2-yl)quinoline-4-carboxamide: Contains a pyridine ring, which can influence its interaction with biological targets.

Uniqueness

N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of both the furan ring and the quinoline core. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-13-10-11-20(28-13)19-12-16(14-6-2-4-8-17(14)24-19)22(27)25-18-9-5-3-7-15(18)21(23)26/h2-12H,1H3,(H2,23,26)(H,25,27)

InChI Key

VMBPZHNVHVCBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

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